molecular formula C22H34O4S B14403144 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one CAS No. 85037-98-5

2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one

Cat. No.: B14403144
CAS No.: 85037-98-5
M. Wt: 394.6 g/mol
InChI Key: RLFGJUMKBVXEHH-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is a complex organic compound characterized by the presence of a benzenesulfonyl group, a hydroxyl group, and a methyl group attached to a cyclopentadecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one typically involves multiple steps, starting with the preparation of the cyclopentadecanone ring. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions to introduce the benzenesulfonyl group. The hydroxyl and methyl groups are then introduced through subsequent reactions, often involving selective oxidation and methylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzenesulfonyl group can be reduced to form sulfonamides or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzenesulfonyl group can produce sulfonamides.

Scientific Research Applications

2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A precursor used in the synthesis of various sulfonyl compounds.

    Cyclopentadecanone: The core structure of the compound, which can be modified to introduce different functional groups.

    Sulfonamides: Compounds containing the sulfonyl group, known for their antimicrobial properties.

Uniqueness

2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is unique due to the combination of its functional groups and the cyclopentadecanone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85037-98-5

Molecular Formula

C22H34O4S

Molecular Weight

394.6 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one

InChI

InChI=1S/C22H34O4S/c1-18-17-19(23)13-9-6-4-2-3-5-7-12-16-21(24)22(18)27(25,26)20-14-10-8-11-15-20/h8,10-11,14-15,18-19,22-23H,2-7,9,12-13,16-17H2,1H3

InChI Key

RLFGJUMKBVXEHH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCCCCCCCCCC(=O)C1S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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